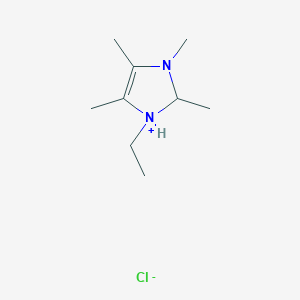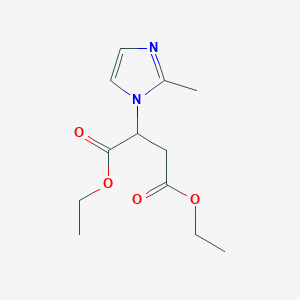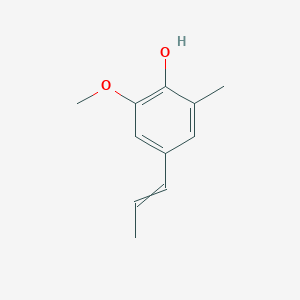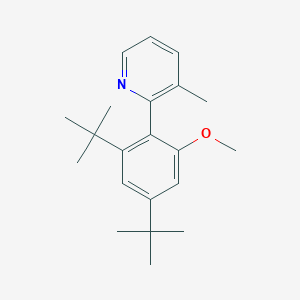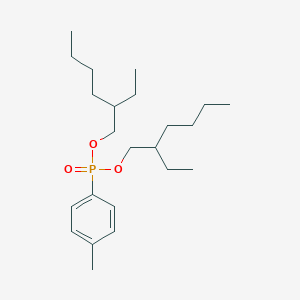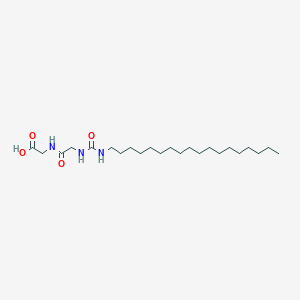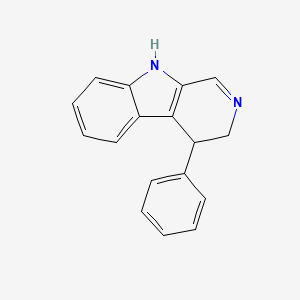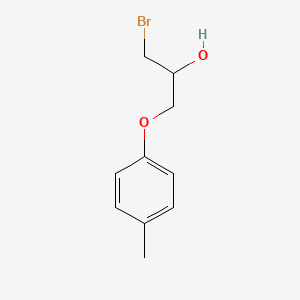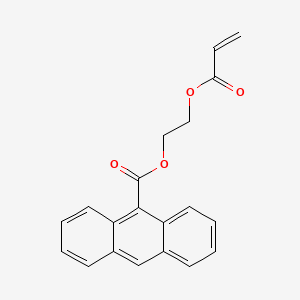
2-(Acryloyloxy)ethyl anthracene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acryloyloxy)ethyl anthracene-9-carboxylate is an organic compound that combines the structural features of anthracene and acrylate. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while acrylate groups are commonly used in polymer chemistry due to their ability to undergo polymerization. This compound is of interest in various fields, including materials science and photochemistry, due to its unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with 2-hydroxyethyl acrylate. The reaction is usually catalyzed by a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Acryloyloxy)ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in radical polymerization reactions to form polymers.
Photochemical Reactions: The anthracene moiety can undergo photodimerization under UV light, forming cycloaddition products.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield anthracene-9-carboxylic acid and 2-hydroxyethyl acrylate.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Photochemical Reactions: UV light sources, typically around 365 nm, are used to induce photodimerization.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Polymerization: Polymers with acrylate backbones.
Photochemical Reactions: Cycloaddition products of anthracene.
Ester Hydrolysis: Anthracene-9-carboxylic acid and 2-hydroxyethyl acrylate.
科学的研究の応用
2-(Acryloyloxy)ethyl anthracene-9-carboxylate has several scientific research applications:
Materials Science: Used in the development of photoresponsive materials and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled photochemical reactions.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of 2-(Acryloyloxy)ethyl anthracene-9-carboxylate primarily involves its photochemical properties. Upon exposure to UV light, the anthracene moiety can undergo photodimerization, leading to the formation of cycloaddition products. This property is exploited in the design of photoresponsive materials. The acrylate group allows for polymerization, enabling the formation of polymer networks that can respond to light stimuli .
類似化合物との比較
Similar Compounds
Anthracene-9-carboxylic acid: Shares the anthracene core but lacks the acrylate functionality.
2-Hydroxyethyl acrylate: Contains the acrylate group but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene core with a hydroxymethyl group instead of the carboxylate ester.
Uniqueness
2-(Acryloyloxy)ethyl anthracene-9-carboxylate is unique due to its combination of photochemical and polymerizable functionalities. This dual functionality allows it to be used in a wide range of applications, from materials science to photochemistry, making it a versatile compound for research and industrial purposes .
特性
CAS番号 |
171564-43-5 |
|---|---|
分子式 |
C20H16O4 |
分子量 |
320.3 g/mol |
IUPAC名 |
2-prop-2-enoyloxyethyl anthracene-9-carboxylate |
InChI |
InChI=1S/C20H16O4/c1-2-18(21)23-11-12-24-20(22)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h2-10,13H,1,11-12H2 |
InChIキー |
QTDGFNMINWUSKT-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


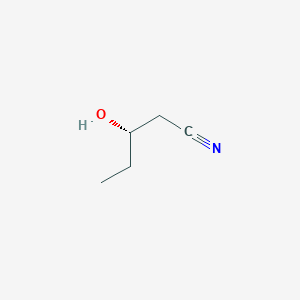
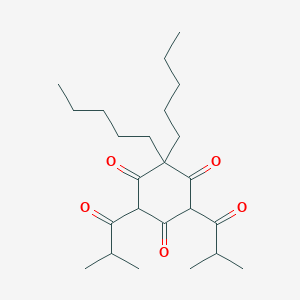
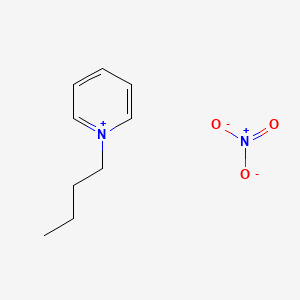
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
